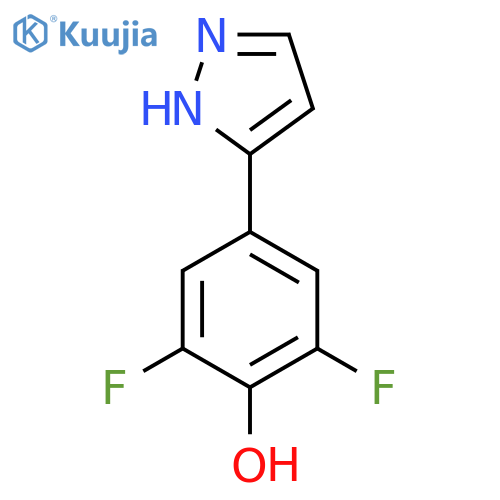Cas no 1803574-06-2 (2,6-Difluoro-4-(1H-pyrazol-3-yl)phenol)

1803574-06-2 structure
商品名:2,6-Difluoro-4-(1H-pyrazol-3-yl)phenol
CAS番号:1803574-06-2
MF:C9H6F2N2O
メガワット:196.153548717499
CID:4826373
2,6-Difluoro-4-(1H-pyrazol-3-yl)phenol 化学的及び物理的性質
名前と識別子
-
- 2,6-Difluoro-4-(1H-pyrazol-3-yl)phenol
-
- インチ: 1S/C9H6F2N2O/c10-6-3-5(4-7(11)9(6)14)8-1-2-12-13-8/h1-4,14H,(H,12,13)
- InChIKey: YLDKMQAQRNJPLC-UHFFFAOYSA-N
- ほほえんだ: FC1C(=C(C=C(C=1)C1=CC=NN1)F)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 193
- トポロジー分子極性表面積: 48.9
- 疎水性パラメータ計算基準値(XlogP): 1.7
2,6-Difluoro-4-(1H-pyrazol-3-yl)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM511702-1g |
2,6-Difluoro-4-(1H-pyrazol-3-yl)phenol |
1803574-06-2 | 97% | 1g |
$550 | 2022-06-12 | |
| Alichem | A049006056-1g |
2,6-Difluoro-4-(1h-pyrazol-3-yl)phenol |
1803574-06-2 | 95% | 1g |
$545.14 | 2022-04-02 |
2,6-Difluoro-4-(1H-pyrazol-3-yl)phenol 関連文献
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
1803574-06-2 (2,6-Difluoro-4-(1H-pyrazol-3-yl)phenol) 関連製品
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
